molecular formula C7H12O2 B13956892 2,2-Dimethylpentanedial CAS No. 63064-09-5

2,2-Dimethylpentanedial

Cat. No.: B13956892
CAS No.: 63064-09-5
M. Wt: 128.17 g/mol
InChI Key: VGXVOFKVMRTZLS-UHFFFAOYSA-N
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Description

2,2-Dimethylpentanedial is an organic compound with the molecular formula C7H12O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylpentanedial can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethylpentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:

[ \text{2,2-Dimethylpentane} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation of 2,2-dimethylpentane using metal catalysts such as platinum or palladium. This process allows for the continuous production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpentanedial undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms in the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylpentanedial has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylpentanedial involves its reactivity with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to potential biological effects. The compound’s reactivity is influenced by the electronic and steric properties of the dimethyl groups, which can affect its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the aldehyde functional groups.

    2,2-Dimethylpentanol: An alcohol derivative with similar structural features but different reactivity.

    2,2-Dimethylpentanoic Acid: A carboxylic acid derivative with similar structural features but different chemical properties.

Uniqueness

2,2-Dimethylpentanedial is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential applications compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Properties

CAS No.

63064-09-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2,2-dimethylpentanedial

InChI

InChI=1S/C7H12O2/c1-7(2,6-9)4-3-5-8/h5-6H,3-4H2,1-2H3

InChI Key

VGXVOFKVMRTZLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=O)C=O

Origin of Product

United States

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